N-Deshydroxyethyl Dasatinib is a pharmacologically active metabolite of the tyrosine kinase inhibitor Dasatinib. [, , , ] As a metabolite, it is primarily generated through the metabolic processes within living organisms, particularly in the liver. [] While it shares structural similarities with Dasatinib, it plays a distinct role in scientific research, particularly in studies focused on understanding the pharmacokinetic properties of Dasatinib and its metabolism within biological systems. [, ]
N-Deshydroxyethyl Dasatinib, also known as N-Deshydroxyethyl BMS-354825, is a derivative of Dasatinib, a well-known multi-kinase inhibitor primarily used in the treatment of certain types of cancer, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified under the category of thiazole carboxamide derivatives and has the chemical formula with a molecular weight of 443.95 g/mol. It is recognized for its ability to inhibit various kinases, including Bcr-Abl and Src family kinases, which play significant roles in cancer cell proliferation and survival .
The synthesis of N-Deshydroxyethyl Dasatinib typically involves several steps, utilizing various reagents and conditions to achieve high yields. A notable method includes the reaction of 2-bromoethanol with a precursor compound in the presence of cesium carbonate and potassium iodide in acetonitrile under reflux conditions for approximately six hours. This method achieves a yield of 93% .
The reaction conditions are crucial for optimizing yield and purity, with water added post-reaction to precipitate the product, which is subsequently purified through vacuum filtration and washing with solvents like acetonitrile and water .
The molecular structure of N-Deshydroxyethyl Dasatinib features a thiazole ring connected to an aromatic system and a piperazine moiety. The InChI Key for this compound is DOBZFFWLHXORTB-UHFFFAOYSA-N, which aids in its identification across chemical databases .
Key Structural Features:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
N-Deshydroxyethyl Dasatinib undergoes various chemical reactions typical for kinase inhibitors. Notably, it can participate in phosphorylation reactions where it interacts with ATP-binding sites on kinases. The analytical methods such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) have been developed to quantify N-Deshydroxyethyl Dasatinib alongside other drugs like methotrexate in biological samples .
The mechanism typically involves:
N-Deshydroxyethyl Dasatinib acts primarily by inhibiting multiple tyrosine kinases involved in cancer progression. Its mechanism involves:
Data from pharmacokinetic studies indicate that N-Deshydroxyethyl Dasatinib has significant bioavailability when administered, making it an effective therapeutic agent .
Quantitative analyses such as infrared spectroscopy (IR) reveal characteristic absorption bands corresponding to functional groups present in the compound .
N-Deshydroxyethyl Dasatinib is primarily utilized in cancer research due to its potent inhibitory effects on various kinases implicated in tumorigenesis. It serves as an important tool for:
N-Deshydroxyethyl Dasatinib (CAS 910297-51-7) is a pharmacologically significant metabolite of the tyrosine kinase inhibitor Dasatinib. Its molecular formula is C₂₀H₂₂ClN₇OS, with a molecular weight of 443.95 g/mol [1] [4]. The IUPAC name is N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide [4] [7]. This nomenclature systematically defines its structure: a thiazolecarboxamide core linked to a chlorinated phenyl ring and a substituted pyrimidinyl-piperazine moiety. The compound's structure was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 443.1295 Da [4] [8]. Its SMILES notation (O=C(C1=CN=C(NC2=NC(C)=NC(N3CCNCC3)=C2)S1)NC4=C(C)C=CC=C4Cl) further details atomic connectivity [1] [6].
Table 1: Structural Identification Data
Property | Value |
---|---|
CAS Number | 910297-51-7 |
Molecular Formula | C₂₀H₂₂ClN₇OS |
Molecular Weight | 443.95 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide |
SMILES | O=C(C1=CN=C(NC2=NC(C)=NC(N3CCNCC3)=C2)S1)NC4=C(C)C=CC=C4Cl |
InChI Key | InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) |
N-Deshydroxyethyl Dasatinib is characterized by the absence of the hydroxyethyl group (-CH₂CH₂OH) attached to the piperazine ring in Dasatinib (BMS-354825) [1] [8]. This modification reduces hydrogen-bonding capacity and alters electronic distribution, as evidenced by the metabolite’s lower molecular weight (443.95 g/mol vs. 488.01 g/mol for Dasatinib) [3] [5]. The parent compound’s hydroxyethyl group contributes significantly to solubility and target binding; its removal in N-Deshydroxyethyl Dasatinib diminishes polarity and may affect kinase affinity [5] [9]. Despite this change, the metabolite retains key pharmacophores:
Table 2: Functional Group Comparison with Dasatinib
Structural Feature | Dasatinib | N-Deshydroxyethyl Dasatinib |
---|---|---|
Piperazine Substitution | Hydroxyethyl-piperazine | Unsubstituted piperazine |
Molecular Weight | 488.01 g/mol | 443.95 g/mol |
Hydrogen-Bond Donors | 5 | 4 |
Key Pharmacophores | Thiazolecarboxamide, chlorophenyl, pyrimidine | Retained |
Computational studies suggest that the loss of the hydroxyethyl group reduces interactions with kinase active sites, potentially explaining the metabolite’s lower inhibitory potency against Bcr-Abl compared to Dasatinib [5] [9].
Solubility: N-Deshydroxyethyl Dasatinib is sparingly soluble in aqueous buffers but dissolves well in dimethyl sulfoxide (DMSO) at 55 mg/mL (123.89 mM) [1] [6]. This property facilitates in vitro studies, where it is typically reconstituted in DMSO before dilution in physiological buffers. The logP value (predicted at 3.2) indicates moderate lipophilicity, consistent with reduced polarity due to the missing hydroxyethyl group [8].
Stability: The compound remains stable for at least three years when stored at -20°C as a powder. In DMSO solutions, it is stable for one year at -20°C but degrades faster at room temperature. It is sensitive to prolonged light exposure and humidity, requiring storage under inert conditions [1] [4] [8].
Crystallographic Data: While detailed crystal structures of N-Deshydroxyethyl Dasatinib are not publicly available, X-ray diffraction studies of Dasatinib analogs suggest that the metabolite’s planar thiazole and pyrimidine rings facilitate stacking interactions with kinase domains. The absence of the hydroxyethyl group likely reduces conformational flexibility, potentially affecting protein-ligand binding kinetics [4] [8].
Table 3: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 55 mg/mL (123.89 mM) | 25°C; requires sonication |
Aqueous Solubility | <0.1 mg/mL | pH 7.4; 25°C |
Storage Stability (Powder) | ≥3 years | -20°C; protected from light and moisture |
Storage Stability (DMSO) | 1 year | -20°C; under nitrogen atmosphere |
Predicted logP | 3.2 | ChemDraw calculations |
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, reflecting moderate thermal stability [8]. No polymorphic forms have been reported, though its melting point remains uncharacterized in public literature.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3